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18-Nonadecen-7-yn-9-one
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Overview
Description
18-Nonadecen-7-yn-9-one: is an organic compound with the molecular formula C19H32O . It consists of 19 carbon atoms, 32 hydrogen atoms, and 1 oxygen atom . This compound is characterized by the presence of a nonadecenyl chain with a triple bond at the 7th position and a ketone group at the 9th position. It is a relatively rare compound and is of interest in various scientific research fields.
Preparation Methods
The synthesis of 18-Nonadecen-7-yn-9-one can be achieved through various synthetic routes. One common method involves the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. For instance, the preparation of similar compounds often involves the use of homopropargyl alcohols as starting materials . The reaction conditions typically include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
18-Nonadecen-7-yn-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in various saturated or unsaturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
18-Nonadecen-7-yn-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 18-Nonadecen-7-yn-9-one involves its interaction with specific molecular targets and pathways. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its reactivity is influenced by the presence of the triple bond and the ketone group, which can participate in various chemical transformations .
Comparison with Similar Compounds
18-Nonadecen-7-yn-9-one can be compared with other similar compounds such as:
1-Nonadecene: A compound with a similar carbon chain but lacking the triple bond and ketone group.
Nonadec-cis-7-en-11-one: Another compound with a similar structure but differing in the position of the double bond and the presence of a different functional group.
The uniqueness of this compound lies in its specific combination of a triple bond and a ketone group, which imparts distinct chemical and biological properties.
Biological Activity
18-Nonadecen-7-yn-9-one, an organic compound with the molecular formula C19H32O, has garnered attention for its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a long carbon chain, a triple bond, and a ketone functional group. Its structural properties contribute to its unique reactivity and biological interactions.
Property | Details |
---|---|
CAS No. | 100905-26-8 |
Molecular Formula | C19H32O |
Molecular Weight | 276.5 g/mol |
IUPAC Name | nonadec-18-en-7-yn-9-one |
InChI Key | SAOBXCFTTWEMLG-UHFFFAOYSA-N |
Pheromone Activity
Research indicates that this compound functions as a pheromone in certain insect species. It binds to olfactory receptors, triggering specific behavioral responses such as mating or territorial signaling. This property has been utilized in pest control strategies and ecological studies to understand insect communication.
Antimicrobial Properties
Studies have demonstrated the compound's potential antimicrobial effects. For instance, research published in the Journal of Applied Microbiology highlighted its efficacy against various fungal strains, indicating possible applications in agricultural practices for disease management .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promise. A study conducted on cancer cell lines revealed that the compound exhibited cytotoxic effects, leading to cell death in specific types of cancer cells while sparing normal cells . This selective toxicity suggests a potential role in developing new cancer therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Olfactory Receptors : As a pheromone, it activates olfactory receptors in insects, influencing their behavior.
- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular processes.
- Enzyme Modulation : The presence of the ketone group may facilitate interactions with enzymes involved in metabolic pathways, impacting cellular signaling and proliferation.
Case Study 1: Pheromone Research
A study published by the Royal Society of Chemistry investigated the role of this compound as a pheromone in moth species. The results indicated that synthetic versions of the compound could effectively attract male moths, demonstrating its utility in developing pheromone traps for pest management .
Case Study 2: Anticancer Activity
In vitro studies conducted on various human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .
Properties
CAS No. |
100905-26-8 |
---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
nonadec-18-en-7-yn-9-one |
InChI |
InChI=1S/C19H32O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3H,1,4-14,16,18H2,2H3 |
InChI Key |
SAOBXCFTTWEMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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